An In-depth Technical Guide to 3-Acetylphenyl ethyl(methyl)carbamate
An In-depth Technical Guide to 3-Acetylphenyl ethyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological activity of 3-Acetylphenyl ethyl(methyl)carbamate. This compound is primarily known as a process-related impurity of Rivastigmine, a cholinesterase inhibitor used in the treatment of Alzheimer's disease. This document collates available data on its chemical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its presumed mechanism of action based on its structural class. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.
Core Properties
3-Acetylphenyl ethyl(methyl)carbamate, also identified as Rivastigmine impurity C, possesses the following fundamental properties.
| Property | Value | Source |
| IUPAC Name | (3-acetylphenyl) N-ethyl-N-methylcarbamate | --INVALID-LINK-- |
| Synonyms | Rivastigmine impurity C, 3'-(ethyl(methyl)carbamoyl)oxyacetophenone | --INVALID-LINK-- |
| CAS Number | 855300-09-3 | --INVALID-LINK-- |
| Chemical Formula | C₁₂H₁₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 221.25 g/mol | --INVALID-LINK-- |
| Physical Form | Yellowish oily mass | [Der Pharma Chemica, 2017, 9(9):31-35] |
| Purity | Not specified in literature, synthesized as an analytical standard. | [Der Pharma Chemica, 2017, 9(9):31-35] |
| Storage | Inert atmosphere, room temperature. | --INVALID-LINK-- |
Computed Physicochemical Properties
The following properties have been computationally predicted and are available through public databases.
| Property | Value | Source |
| XLogP3 | 1.5 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
| Exact Mass | 221.105193 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 46.6 Ų | --INVALID-LINK-- |
Experimental Protocols
Synthesis of 3-Acetylphenyl ethyl(methyl)carbamate (Rivastigmine Impurity E)
The following protocol is adapted from the synthesis of "Impurity-E" as described in the scientific literature.
Materials:
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1-(3-hydroxyphenyl) ethanone
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1,4-Dioxane
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Sodium methoxide (NaOCH₃)
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Ethyl(methyl)carbamic chloride
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10% Acetic acid solution
Procedure:
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In a suitable reaction vessel, dissolve 5.0 g (36.72 mmol) of 1-(3-hydroxyphenyl) ethanone in 25 ml of 1,4-dioxane.
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To this solution, add 3.96 g (73.33 mmol) of sodium methoxide.
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Slowly add 5.36 g (44.09 mmol) of ethyl(methyl)carbamic chloride to the reaction mixture at room temperature.
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Heat the reaction mixture to 60-65°C.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Upon completion of the reaction, cool the mixture to 10-15°C.
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Adjust the pH of the reaction mixture to 7.0-8.0 by the addition of a 10% acetic acid solution.
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Separate the dioxane layer.
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Concentrate the organic layer under vacuum to yield a yellowish oily mass of 3-Acetylphenyl ethyl(methyl)carbamate (6.58 g).
Analytical Methodology
The characterization and analysis of 3-Acetylphenyl ethyl(methyl)carbamate have been reported using spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC):
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Column: Symmetry C18, 250 x 4.6 mm
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Detection: 290 nm
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Retention Time: 41.556 min (as Impurity-E)
Spectroscopic Characterization: The synthesized compound was characterized using the following spectroscopic methods, although the detailed spectra are not publicly available:
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra were recorded on a Bruker Advance 300 Spectrometer.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra were obtained using a Thermo Finnigan LCQ Classic Mass Spectrometer.
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Infrared Spectroscopy (IR): IR spectra were recorded on a SHIMADZU IR spectrometer-8400.
Biological Activity and Mechanism of Action
Presumed Mechanism of Action: Acetylcholinesterase Inhibition
As a carbamate derivative, 3-Acetylphenyl ethyl(methyl)carbamate is presumed to act as an acetylcholinesterase (AChE) inhibitor. This mechanism is shared by the parent drug, Rivastigmine. AChE is a key enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates the nerve signal.
Inhibition of AChE by a carbamate, such as 3-Acetylphenyl ethyl(methyl)carbamate, leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, leading to enhanced cholinergic neurotransmission.
Signaling Pathway
The inhibition of acetylcholinesterase by 3-Acetylphenyl ethyl(methyl)carbamate disrupts the normal cholinergic signaling pathway as depicted below.
